N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
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Overview
Description
N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyridazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazin core, followed by functionalization to introduce the tert-butyl and acetamide groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 3-Oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate
- N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1
Uniqueness
N-tert-butyl-2-[7-oxo-1-phenyl-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[3,4-d]pyridazin core and tert-butyl group contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-tert-butyl-2-(7-oxo-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-13(2)17-15-11-21-25(14-9-7-6-8-10-14)18(15)19(27)24(23-17)12-16(26)22-20(3,4)5/h6-11,13H,12H2,1-5H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLMMCCVLAVZOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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